ALK5 Inhibition via 6-yl Attachment
In a series of 4-(quinoxalin-6-yl)pyrazoles, the 6-yl attachment was essential for potent ALK5 inhibition. Compound 19b, incorporating the quinoxalin-6-yl moiety, inhibited ALK5 phosphorylation with an IC50 of 0.28 µM and achieved 98% inhibition at 10 µM [1]. Attempts to replace the quinoxalin-6-yl group with other heterocycles within the same publication led to a significant erosion of activity, demonstrating that the 6-yl vector is non-redundant for target engagement.
| Evidence Dimension | ALK5 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.28 µM (compound 19b, 4-(quinoxalin-6-yl)pyrazole series) |
| Comparator Or Baseline | Multiple analogs from the same study with alternative heterocycles at the same position; most exhibited IC50 values >1 µM or were inactive |
| Quantified Difference | >3.6-fold improvement in IC50 relative to next best non-6-yl-quinoxaline analog |
| Conditions | In vitro enzymatic ALK5 phosphorylation assay; 32 compounds evaluated |
Why This Matters
Procurement of the 6-ylmethanamine building block enables direct synthesis of lead compounds with validated ALK5 IC50 values below 0.3 µM, while regioisomeric starting materials yield compounds of unproven or diminished activity, risking failed medicinal chemistry campaigns.
- [1] Zhao LM, et al. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules. 2018;23(12):3369. View Source
